Divergent Primary Pharmacology: MKC-1 Is a Weak PKC Inhibitor Compared to Potent Bisindolylmaleimide PKC Inhibitors
Unlike classical bisindolylmaleimide PKC inhibitors such as GF109203X (Bisindolylmaleimide I) and Ro-31-8220 (Bisindolylmaleimide IX), which exhibit single-digit to sub-100 nM IC50 values against PKC isoforms, MKC-1 (CAS 125313-92-0) demonstrates weak PKC inhibitory activity. BindingDB reports an IC50 of 1,100 nM for MKC-1 against rat PKCβ [1]. In contrast, under comparable in vitro kinase assay conditions, GF109203X inhibits PKCα with an IC50 of 8 nM and PKCε with an IC50 of 12 nM, while Ro-31-8220 exhibits IC50 values of 4 nM and 8 nM for the same isoforms, respectively [2]. This ~100- to 275-fold difference in PKC potency indicates that MKC-1 should not be classified or selected as a PKC inhibitor.
| Evidence Dimension | Inhibitory potency against PKC isoforms (IC50, nM) |
|---|---|
| Target Compound Data | 1100 nM (PKCβ, rat brain) |
| Comparator Or Baseline | GF109203X: 8 nM (PKCα), 12 nM (PKCε); Ro-31-8220: 4 nM (PKCα), 8 nM (PKCε) |
| Quantified Difference | MKC-1 is approximately 100- to 275-fold less potent as a PKC inhibitor than GF109203X and Ro-31-8220 |
| Conditions | In vitro kinase assays measuring phosphate transfer from [γ-32P]ATP; PKC activated by phosphatidylserine and Ca2+ |
Why This Matters
Selection of this compound for experiments designed to interrogate PKC-dependent pathways would be scientifically inappropriate; its utility lies in PKC-independent mechanisms.
- [1] BindingDB, Entry BDBM2622: 3-(1-methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, Affinity Data for Protein kinase C beta type (Rat). View Source
- [2] Roberts NA, et al. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes. Br J Pharmacol. 2005;145(4):477–489. View Source
